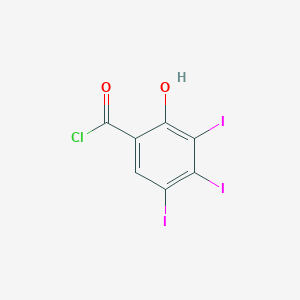

2-Hydroxy-3,4,5-triiodobenzoyl chloride

Description

Contextual Significance in Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Within this class, 2-hydroxy-3,4,5-triiodobenzoyl chloride holds a distinct position due to the specific combination of its functional groups, which impart unique reactivity and properties.

The presence of three iodine atoms on the benzene (B151609) ring significantly influences the compound's electronic and steric properties. Iodine, being the largest and least electronegative of the common halogens, can participate in halogen bonding and other non-covalent interactions, influencing the crystal packing and supramolecular chemistry of its derivatives. The electron-withdrawing nature of the iodine atoms and the acyl chloride group activates the aromatic ring, making it susceptible to certain nucleophilic substitution reactions.

The acyl chloride group is a highly reactive functional group, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules. The reactivity of the acyl chloride can be further enhanced by the presence of the iodine atoms, which can act as transient activating groups in certain acylation reactions.

The hydroxyl group at the ortho position to the acyl chloride can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule. This juxtaposition of functional groups allows for the construction of complex heterocyclic systems through intramolecular cyclization reactions.

The synthesis of this compound can be achieved through methods such as the direct halogenation of a benzoyl chloride precursor or the acylation of a pre-existing triiodobenzoic acid derivative. For instance, the reaction of 2,3,5-triiodobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride can yield the desired product. smolecule.com

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₂ClI₃O₂ |

| Molecular Weight | 534.25 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 20330-81-0 |

Interdisciplinary Relevance in Specialized Chemical Fields

The unique structural features of this compound have led to its application in several specialized areas of chemistry, highlighting its interdisciplinary importance.

In the field of polymer and materials science , this compound is a key monomer for the synthesis of radiopaque polymers. smolecule.com The high iodine content significantly enhances the X-ray attenuation of the resulting materials, making them visible in medical imaging techniques such as fluoroscopy and computed tomography. These radiopaque polymers are being investigated for use in implantable medical devices, such as stents and catheters, to allow for their precise placement and monitoring. For example, it can be incorporated into polyester (B1180765) backbones through reactions with diols to create biodegradable and radiopaque materials. smolecule.com

In medicinal chemistry and organic synthesis , this compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, some of which may possess biological activity. smolecule.com Its ability to react with various nucleophiles allows for the introduction of the triiodobenzoyl moiety into larger, more complex molecules. For instance, it is utilized in the synthesis of triazole derivatives through its role in promoting cycloaddition reactions. smolecule.com The electron-withdrawing effects of the iodinated aromatic system can activate adjacent functional groups, facilitating reactions that might otherwise require harsh conditions. smolecule.com Furthermore, it is a key reagent in the synthesis of certain benzimidazole (B57391) and quinoline (B57606) derivatives. smolecule.com

The table below provides a summary of the interdisciplinary applications of this compound based on research findings:

| Field of Application | Specific Use | Research Finding |

| Polymer Chemistry | Synthesis of radiopaque polymers | Incorporation into polyester systems results in materials with iodine content ranging from 45-65% by weight, providing excellent X-ray visibility. smolecule.com |

| Materials Science | Development of advanced polymer networks | Can be used to create highly crosslinked polymer networks with superior tensile strength and thermal stability. smolecule.com |

| Medicinal Chemistry | Precursor for heterocyclic compounds | Serves as a versatile building block for synthesizing triazoles, benzimidazoles, and quinolines. smolecule.com |

| Organic Synthesis | Reagent for introducing functional groups | The reactive acyl chloride group allows for the facile introduction of the 2-hydroxy-3,4,5-triiodobenzoyl moiety into various molecules. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

79543-51-4 |

|---|---|

Molecular Formula |

C7H2ClI3O2 |

Molecular Weight |

534.25 g/mol |

IUPAC Name |

2-hydroxy-3,4,5-triiodobenzoyl chloride |

InChI |

InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |

InChI Key |

GPLZGMJYXHSTRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride

Strategies for Carbonyl Chloride Formation

The conversion of a carboxylic acid to a reactive acyl chloride is a critical step in the synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride. This transformation can be approached from two principal directions: acylation of a pre-functionalized benzoic acid or halogenation of a simpler benzoyl chloride.

Acylation from Substituted Benzoic Acid Derivatives (e.g., Triiodobenzoic Acid)

A primary and widely utilized method for the formation of this compound involves the acylation of a corresponding substituted benzoic acid, namely 2-Hydroxy-3,4,5-triiodobenzoic acid. This process typically employs chlorinating agents to convert the carboxylic acid group into the more reactive acyl chloride functionality.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). smolecule.com The reaction with thionyl chloride is a well-established method for preparing acyl chlorides from carboxylic acids. The general mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the formation of the acyl chloride. This reaction is often carried out in an inert organic solvent, such as dichloromethane. smolecule.com

Similarly, oxalyl chloride can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a Vilsmeier reagent, which then facilitates the conversion of the carboxylic acid to the acyl chloride. While specific experimental data for the synthesis of this compound via this method is not extensively detailed in publicly available literature, the general principles of acyl chloride formation from substituted benzoic acids are well-documented.

Halogenation of Benzoyl Chloride Precursors

An alternative strategy involves the direct halogenation of a benzoyl chloride precursor to introduce the three iodine atoms onto the aromatic ring. This approach would start with a simpler, non-iodinated or partially iodinated benzoyl chloride, such as 2-hydroxybenzoyl chloride. The subsequent multi-step iodination would then be carried out to achieve the desired this compound.

The introduction of iodine onto an aromatic ring can be accomplished using various iodinating agents, such as iodine monochloride (ICl). smolecule.com The conditions for such reactions would need to be carefully controlled to ensure the correct regioselectivity and to avoid unwanted side reactions. The hydroxyl group on the benzene (B151609) ring is an activating group, which can influence the position of the incoming iodine atoms. The synthesis of related di-iodinated compounds, such as 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran, has been achieved through the reflux reaction of a hydroxybenzoyl precursor with iodine in the presence of an oxidant and an acid-binding agent. This suggests that similar principles could be applied to the synthesis of the tri-iodinated target molecule.

Optimized Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the use of catalysts.

For the acylation of 2-Hydroxy-3,4,5-triiodobenzoic acid with thionyl chloride, the reaction is generally heated to ensure completion. In the synthesis of other hydroxybenzoyl chlorides, temperatures in the range of 30-65°C have been employed, with reaction times of 2-5 hours. The use of a co-solvent and a solubility promoter can also be beneficial. After the reaction, the excess thionyl chloride and solvent are typically removed by distillation or evaporation under reduced pressure to isolate the product.

In the case of halogenation reactions, the choice of iodinating agent, solvent, and temperature are critical for controlling the regioselectivity and preventing over-iodination or decomposition of the starting material. For instance, in the synthesis of 2-chloro-5-iodobenzoic acid from an amino precursor, the reaction temperature was maintained between 0 and 10°C during the diazotization step.

The following table summarizes general conditions for the synthesis of related acyl chlorides, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Acylation with Thionyl Chloride |

| Precursor | Substituted Benzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Catalyst | N,N-dimethylformamide (DMF) (optional) |

| Solvent | Dichloromethane, Benzene, Toluene |

| Temperature | 30 - 80°C (Reflux) |

| Reaction Time | 2 - 15 hours |

| Work-up | Evaporation of excess reagent and solvent |

Investigation of Novel Synthetic Routes

While the acylation and halogenation routes are the most established, research into novel synthetic methodologies is an ongoing area of chemical synthesis. The development of new catalysts, more environmentally friendly reagents, and more efficient reaction pathways are key objectives. For instance, the use of triphosgene (B27547) as a solid, safer alternative to gaseous phosgene (B1210022) for the synthesis of acyl chlorides has been explored for other compounds and could potentially be applied to the synthesis of this compound. The use of novel catalysts in halogenation reactions could also lead to improved selectivity and milder reaction conditions. As of now, specific novel synthetic routes for this compound are not prominently reported in the available scientific literature, indicating that the classical methods remain the primary approaches.

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

As a derivative of a carboxylic acid, 2-Hydroxy-3,4,5-triiodobenzoyl chloride readily undergoes nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the chloride ion, which is an excellent leaving group. This addition-elimination mechanism is characteristic of acyl chlorides and allows for the synthesis of a variety of carboxylic acid derivatives. smolecule.comwikipedia.org

Formation of Amides with Amines

This compound reacts with primary and secondary amines to form the corresponding N-substituted amides. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. wikipedia.org A notable application of this reactivity is in the synthesis of complex heterocyclic structures. For instance, it serves as a key electrophile in condensation reactions with ortho-diamine precursors to form benzimidazoles. In this process, one amine group performs the initial nucleophilic attack on the acyl chloride, followed by an intramolecular cyclization involving the second amine group, leading to the formation of the benzimidazole (B57391) ring system. These reactions, often catalyzed by acid, can achieve yields in the range of 60 to 75%. smolecule.com

The general reaction with a primary amine can be represented as: R-NH₂ + C₇H₂ClI₃O₂ → R-NH-C(=O)C₆HI₃(OH) + HCl

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted 2-hydroxy-3,4,5-triiodobenzamide | Typically in an inert solvent with a base to neutralize HCl | Data not available in literature search |

| Secondary Amine (R₂NH) | N,N-Disubstituted 2-hydroxy-3,4,5-triiodobenzamide | Typically in an inert solvent with a base to neutralize HCl | Data not available in literature search |

| ortho-Diamine | Benzimidazole derivative | Acid-catalyzed | 60-75 smolecule.com |

Synthesis of Esters with Alcohols

In a reaction analogous to amide formation, this compound reacts with alcohols to produce esters. smolecule.comwikipedia.org The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the hydrogen chloride byproduct. libretexts.org While this is a standard conversion for acyl chlorides, specific studies detailing the esterification of this compound with various alcohols are not extensively documented in the surveyed literature. The general reactivity is well-established, following the principles of nucleophilic acyl substitution. difference.wiki

The general reaction with an alcohol can be represented as: R-OH + C₇H₂ClI₃O₂ → R-O-C(=O)C₆HI₃(OH) + HCl

| Alcohol Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohol (e.g., Methanol) | Methyl 2-hydroxy-3,4,5-triiodobenzoate | Typically in an inert solvent with a base (e.g., pyridine) | Data not available in literature search |

| Secondary Alcohol (e.g., Isopropanol) | Isopropyl 2-hydroxy-3,4,5-triiodobenzoate | Typically in an inert solvent with a base (e.g., pyridine) | Data not available in literature search |

Production of Thioesters with Thiols

The synthesis of thioesters from this compound is achieved through its reaction with thiols (mercaptans). smolecule.com The mechanism mirrors that of reactions with amines and alcohols, with the highly nucleophilic sulfur atom of the thiol attacking the carbonyl carbon. organic-chemistry.org This leads to the formation of an S-substituted thioester. These reactions are generally efficient, given the high nucleophilicity of thiols. However, specific documented examples with corresponding yields and reaction conditions for this compound were not identified in the literature search.

The general reaction with a thiol can be represented as: R-SH + C₇H₂ClI₃O₂ → R-S-C(=O)C₆HI₃(OH) + HCl

| Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Alkyl Thiol (R-SH) | S-Alkyl 2-hydroxy-3,4,5-triiodobenzothioate | Typically in an inert solvent with a base | Data not available in literature search |

| Aryl Thiol (Ar-SH) | S-Aryl 2-hydroxy-3,4,5-triiodobenzothioate | Typically in an inert solvent with a base | Data not available in literature search |

Electrophilic Aromatic Substitution Reactions on the Triiodinated Benzene (B151609) Ring

While the primary reactivity of this compound is centered on the acyl chloride group, the potential for electrophilic aromatic substitution on the benzene ring must also be considered. The ring has one unsubstituted position at C6. However, the likelihood of such a reaction is significantly diminished by several factors.

The three large iodine atoms are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edu Although halogens are typically ortho, para-directors, the positions ortho and para to the existing iodines are already substituted. The hydroxyl group at C2 is a strongly activating, ortho, para-directing group. byjus.com Its directing influence would be towards the C4 (para) and C6 (ortho) positions. While the C4 position is blocked, the C6 position is sterically hindered by the adjacent iodine atom at C5 and the acyl chloride group at C1. The combination of strong electronic deactivation by three iodine atoms and significant steric hindrance at the only available position makes further electrophilic substitution on this ring highly unfavorable under standard conditions. No examples of such reactions were found in the reviewed literature.

Influence of Hydroxyl and Iodine Substituents on Reaction Pathways and Kinetics

The substituents on the benzene ring of this compound exert profound electronic and steric effects that modulate its reactivity, particularly in nucleophilic acyl substitution reactions.

Electronic Effects: The three iodine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. stackexchange.com In contrast, the hydroxyl group at the ortho position is an electron-donating group through resonance (+M effect), which would tend to decrease the electrophilicity of the carbonyl carbon. However, the cumulative inductive effect of three iodine atoms is expected to dominate, leading to a highly activated acyl chloride. For comparison, the rate constant for the reaction of p-nitrobenzoyl chloride (which has a strong electron-withdrawing group) with methanol (B129727) is substantially higher than that of p-methylbenzoyl chloride (which has an electron-donating group). chegg.com This suggests that the electron-withdrawing nature of the three iodine atoms in this compound would render it significantly more reactive than unsubstituted benzoyl chloride.

Steric Effects: The steric environment of this compound is exceptionally crowded due to the presence of three large iodine atoms and a hydroxyl group in positions ortho and meta to the acyl chloride. This steric congestion can have competing effects. On one hand, it can hinder the approach of a nucleophile to the carbonyl carbon. On the other hand, it creates significant steric strain in the planar ground state of the molecule. During nucleophilic attack, the carbonyl carbon rehybridizes from sp² to sp³, forming a tetrahedral intermediate. This change in geometry can relieve the steric strain present in the starting material. nih.gov The release of this strain can lower the activation energy of the reaction, leading to an acceleration of the reaction rate. Studies on the abstraction of iodine from sterically crowded aromatic iodides have shown that the ease of reaction correlates with the release of steric strain. nih.gov This principle suggests that the steric crowding in this compound likely enhances its reactivity in nucleophilic acyl substitution reactions.

Synthesis and Characterization of Derivatives and Analogues of 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of 2-Hydroxy-3,4,5-triiodobenzoyl chloride is a prime site for chemical modification, allowing for the synthesis of a diverse range of ether and ester derivatives. These reactions leverage established organic synthesis principles to introduce new functionalities while preserving the core tri-iodinated benzoyl chloride structure.

One of the most versatile methods for forming ethers from a hydroxyl group is the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. masterorganicchemistry.com

Esterification of the hydroxyl group can be achieved by reaction with various acylating agents, such as other acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This transformation allows for the introduction of a second, different ester linkage into the molecule, creating bifunctional compounds with potential for further selective chemistry.

Table 1: Representative Reactions for Functionalizing the Hydroxyl Group

| Reaction Type | Reagents | Product Class | Key Reaction Principle |

|---|---|---|---|

| Etherification (Williamson Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-(Alkoxy)-3,4,5-triiodobenzoyl chloride | Nucleophilic substitution (SN2) by the formed alkoxide on an alkyl halide. masterorganicchemistry.com |

| Esterification | Acid Chloride (R'-COCl) or Anhydride ((R'CO)2O) with Pyridine | 2-(Acyloxy)-3,4,5-triiodobenzoyl chloride | Nucleophilic acyl substitution on the new acylating agent by the phenolic hydroxyl group. |

Exploration of Alternative Acyl Chloride Moieties

The acyl chloride group is the most reactive functional group on the this compound molecule. chemguide.co.uk Its high reactivity allows it to undergo nucleophilic acyl substitution with a wide array of nucleophiles, effectively replacing the chloride and creating a variety of carboxylic acid derivatives. smolecule.comchemistrysteps.com

Key transformations include:

Amide Formation: Reaction with ammonia, primary amines, or secondary amines readily produces primary, secondary, or tertiary amides, respectively. savemyexams.comnih.govlibretexts.org This reaction is typically rapid and proceeds via an addition-elimination mechanism. savemyexams.com

Ester Formation: Alcohols and phenols act as nucleophiles to replace the chloride, forming esters. chemistrysteps.comsavemyexams.com This is a common and efficient method for ester synthesis, often favored over Fischer esterification due to the high reactivity of the acyl chloride. nih.gov

Anhydride Formation: Reaction with a carboxylate salt leads to the formation of a mixed carboxylic acid anhydride. chemistrysteps.com

Beyond these fundamental transformations, the acyl chloride moiety can be used to construct more complex heterocyclic systems. For example, reaction with anthranilic acid derivatives can lead to the formation of benzoxazin-4-ones through an initial amidation followed by an intramolecular cyclization. nih.gov

Table 2: Synthesis of Derivatives via Acyl Chloride Reactions

| Nucleophile | Product Functional Group | Example Product Name |

|---|---|---|

| Amine (R-NH2) | Amide | N-Alkyl-2-hydroxy-3,4,5-triiodobenzamide |

| Alcohol (R-OH) | Ester | Alkyl 2-hydroxy-3,4,5-triiodobenzoate |

| Water (H2O) | Carboxylic Acid | 2-Hydroxy-3,4,5-triiodobenzoic acid chemistrysteps.com |

| Anthranilic Acid | Benzoxazin-4-one | 2-(2-Hydroxy-3,4,5-triiodophenyl)-4H-3,1-benzoxazin-4-one nih.gov |

Polymeric Derivatives and Macromolecular Conjugates

The unique structure of this compound, with its multiple reactive sites, makes it an excellent candidate for incorporation into macromolecular architectures. This can be achieved through grafting onto existing polymers, polymerization of derived monomers, or synthesis of highly branched dendrimers.

Covalent Grafting onto Polymer Chains (e.g., Cellulose (B213188), Chitosan (B1678972), Polyvinyl Alcohol, Poly(ε-caprolactone))

Graft copolymerization is a powerful technique for modifying the properties of natural polymers by attaching new chemical moieties. nih.gov The highly reactive acyl chloride group of this compound can be used to form stable covalent bonds with the nucleophilic functional groups present on various polymer backbones. This "grafting to" approach can impart new properties to the original polymer. researchgate.netresearchgate.net

For instance, the abundant hydroxyl groups on polysaccharides like cellulose and polyvinyl alcohol can act as nucleophiles, attacking the acyl chloride to form ester linkages. researchgate.net Similarly, the primary amine and hydroxyl groups of chitosan are excellent sites for acylation, leading to the formation of stable amide and ester bonds, respectively. nih.gov The ester groups on a polymer like Poly(ε-caprolactone) could potentially be functionalized through transesterification, although direct grafting onto hydroxyl end-groups is more straightforward.

Table 3: Grafting Strategies onto Various Polymer Backbones

| Polymer | Reactive Group on Polymer | Resulting Linkage |

|---|---|---|

| Cellulose | Hydroxyl (-OH) | Ester |

| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Amide, Ester |

| Polyvinyl Alcohol (PVA) | Hydroxyl (-OH) | Ester |

| Poly(ε-caprolactone) (PCL) | Terminal Hydroxyl (-OH) | Ester |

Incorporation into Polymers via Derived Monomers

An alternative to grafting is to first convert the this compound molecule into a polymerizable monomer. This involves attaching a group capable of polymerization, such as a vinyl or acrylic group, to the molecule.

A feasible synthetic route would involve reacting the phenolic hydroxyl group with a molecule like acryloyl chloride or methacryloyl chloride. This reaction would form an ester linkage, appending a reactive double bond to the tri-iodinated benzene (B151609) ring. The resulting monomer could then undergo standard polymerization techniques, such as free-radical polymerization, to create a homopolymer or be copolymerized with other monomers to produce polymers with tailored properties. This strategy incorporates the dense, iodinated moiety directly into the polymer backbone as a repeating unit.

Table 4: Proposed Synthesis of a Polymer via a Derived Monomer

| Step | Description | Key Reagents |

|---|---|---|

| 1. Monomer Synthesis | Esterification of the hydroxyl group to introduce a polymerizable double bond. | Acryloyl chloride, Pyridine |

| 2. Polymerization | Free-radical polymerization of the newly synthesized monomer. | Radical Initiator (e.g., AIBN), Heat |

Synthesis of Dendrimeric Structures

Dendrimers are perfectly branched, three-dimensional macromolecules with a high density of functional groups on their surface. nih.govunizar.es The multifunctional nature of this compound makes it a suitable building block for constructing such structures. nih.gov

A divergent synthesis approach could be employed. For example, the acyl chloride could be reacted with a multifunctional amine core, such as ethylenediamine, to form a generation-0 (G0) structure. The hydroxyl groups on this G0 structure could then be activated or converted into another reactive group. This new reactive site could then be coupled with the acyl chloride of additional this compound molecules to build the next generation (G1). Repeating this sequence of reactions allows for the controlled, layer-by-layer growth of the dendrimer, with each generation exponentially increasing the number of terminal tri-iodinated phenyl groups.

Table 5: Hypothetical Divergent Synthesis of a Dendrimer

| Dendrimer Generation | Synthetic Step | Result |

|---|---|---|

| G0 | Reacting a core (e.g., diamine) with this compound. | Core with two tri-iodinated arms. |

| Activation | Functionalizing the terminal hydroxyl groups of G0. | G0 with reactive peripheral groups. |

| G1 | Reacting the activated G0 with more this compound. | A larger, more branched G1 dendrimer. |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Hydroxy-3,4,5-triiodobenzoyl chloride, ¹H NMR provides critical information about the electronic environment of its protons.

Due to the extensive substitution on the benzene (B151609) ring, the ¹H NMR spectrum of this compound is anticipated to be relatively simple. It is expected to feature two main signals: one for the single aromatic proton and another for the hydroxyl proton. The aromatic proton, located at the 6-position, is flanked by an iodine atom and the benzoyl chloride group. The strong electron-withdrawing effects of the three iodine atoms and the carbonyl group would significantly deshield this proton, causing its resonance to appear at a characteristically downfield chemical shift, likely in the range of 8.0-8.5 ppm. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

The hydroxyl proton's chemical shift is highly dependent on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding. It is expected to appear as a broad singlet, potentially in the region of 5.0-7.0 ppm, although its exact position can vary. In derivatives where the hydroxyl group has reacted, for instance in the formation of a polymer, the disappearance of this signal would be a key indicator of a successful reaction.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H-6 | 8.0 - 8.5 | Singlet (s) | 1H |

| Hydroxyl OH | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The strong electron-withdrawing nature of the acyl chloride group would lead to a prominent and sharp C=O stretching absorption at a relatively high wavenumber, typically in the range of 1785-1750 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-I stretching vibrations would be observed in the far-infrared region, typically below 600 cm⁻¹, which can confirm the presence of the carbon-iodine bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3400 - 3200 | Broad, Medium |

| C=O (Acyl Chloride) | Stretching | 1785 - 1750 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Phenolic) | Stretching | 1250 - 1180 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-I | Stretching | < 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the initial loss of the chlorine atom from the acyl chloride group, followed by the sequential loss of the carbonyl group (as CO). Further fragmentation could involve the loss of iodine atoms. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₂ClI₃O]⁺ | ~518 | Molecular Ion |

| [C₇H₂I₃O]⁺ | ~483 | Loss of Cl |

| [C₆H₂I₃O]⁺ | ~455 | Loss of Cl and CO |

| [C₇H₂ClI₂O]⁺ | ~391 | Loss of I |

Energy-Dispersive X-ray Spectroscopy (EDAX/EDX) for Elemental Composition and Iodine Content

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy, is a technique used for the elemental analysis of a sample. It is particularly well-suited for confirming the presence and relative abundance of heavier elements like iodine. nist.gov

When the sample is bombarded with an electron beam, atoms are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. For this compound and its derivatives, EDX analysis would provide a qualitative and semi-quantitative assessment of the elemental composition. The resulting spectrum would show distinct peaks corresponding to carbon, oxygen, chlorine, and, most importantly, iodine. The high intensity of the iodine peaks would confirm its significant presence in the molecule. In the context of polymers derived from this compound, EDX can be used to verify the incorporation of the iodine-containing monomer and to map its distribution within the polymer matrix. researchgate.net

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution (e.g., Gel Permeation Chromatography for polymers)

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the molecular weight distribution of polymers synthesized from it.

For the small molecule, techniques like High-Performance Liquid Chromatography (HPLC) would be used to determine its purity. For polymeric derivatives, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net

In a typical GPC analysis of a polymer derived from this compound, the polymer is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to a greater extent and elute later. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. This information is crucial for understanding how the polymerization conditions affect the final polymer properties.

Applications in Organic Synthesis and Advanced Materials Science

As a Versatile Acylating Reagent in Complex Molecule Synthesis

The primary reactivity of 2-Hydroxy-3,4,5-triiodobenzoyl chloride stems from its acyl chloride functional group, which makes it an effective acylating reagent. smolecule.com Acyl chlorides are reactive derivatives of carboxylic acids used to introduce an acyl group (R-C=O) into other molecules. wikipedia.org This compound readily reacts with various nucleophiles, such as alcohols, amines, and thiols, through nucleophilic acyl substitution to form the corresponding esters, amides, and thioesters. smolecule.com

This reactivity is fundamental in organic synthesis for building more complex molecular architectures. The presence of the three bulky iodine atoms on the benzene (B151609) ring can also influence the stereochemistry and reactivity of the molecule, offering unique pathways in the synthesis of intricate chemical structures. The reaction is often catalyzed by bases like pyridine (B92270), which activate the acyl chloride, making it more susceptible to nucleophilic attack. wikipedia.org

Table 1: Acylation Reactions of this compound

| Nucleophile | Product | Functional Group Formed |

|---|---|---|

| Alcohols (R'-OH) | Ester | -COO- |

| Amines (R'-NH2) | Amide | -CONH- |

Precursor for Specialized Chemical Structures

The distinct combination of functional groups in this compound makes it a valuable starting material for creating specialized chemical structures with specific functionalities.

Synthesis of Biologically Active Compound Scaffolds

This compound serves as a precursor for synthesizing scaffolds of biologically active compounds. smolecule.com The benzoyl moiety is a common structural motif in many pharmacologically active molecules. By reacting this compound with various amines or alcohols, chemists can construct a library of N-benzoyl-2-hydroxybenzamides and related esters. nih.gov These scaffolds are of interest in drug discovery for identifying novel therapeutic agents. The heavy iodine atoms can significantly alter the lipophilicity and pharmacokinetic properties of the resulting molecules, which can be advantageous in the design of new drugs.

Intermediate in the Production of Dyes and Pigments

Aromatic compounds are the foundation of many synthetic dyes and pigments. epa.gov While specific examples are not extensively documented in mainstream literature, the structural characteristics of this compound suggest its potential as an intermediate in this field. smolecule.com The presence of iodine atoms can impart unique color properties to the final dye or pigment molecule. smolecule.com The acyl chloride group allows for its covalent incorporation into larger polymeric or resinous systems, which is a common strategy for producing stable and long-lasting colorants for materials like plastics and lacquers. google.com

Development of Radiopaque Materials

The most significant application of this compound lies in the field of medical imaging and material science, owing to the high electron density of its three iodine atoms.

Precursors for X-ray Contrast Agents in Material Design

The compound is a highly specialized intermediate in the development of radiopaque monomers for medical imaging applications. smolecule.com Materials with enhanced X-ray visibility are crucial for various diagnostic procedures. The high atomic number of iodine makes it an excellent absorber of X-rays. By incorporating this tri-iodinated compound into polymer chains, materials scientists can create polymers that are inherently radiopaque. These materials can be used in medical devices or as contrast agents to improve the quality of X-ray images. The acyl chloride functionality is key to this process, as it allows the molecule to be covalently bonded to other monomers to form these specialized polymers. smolecule.com

Tagging Agents for Enhanced Imaging Techniques (e.g., Scanning Transmission Electron Microscopy)

In high-resolution imaging techniques like Scanning Transmission Electron Microscopy (STEM), heavy atoms are used as "tags" to enhance contrast and visualize specific molecules or structures. The three iodine atoms in this compound provide a high concentration of electron density in a small molecular space. This property makes it a potential candidate for use as a tagging agent. By attaching this molecule to a larger molecule of interest (e.g., a protein or a polymer), researchers can increase the visibility of that molecule under the electron beam, allowing for more detailed imaging and analysis.

Analytical Methodologies Utilizing 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride

Role as a Derivatization Reagent in High-Sensitivity Analytical Techniques

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical method. 2-Hydroxy-3,4,5-triiodobenzoyl chloride is employed to tag molecules of interest with iodine, thereby leveraging the unique properties of this halogen for enhanced analytical detection.

Enhancement of Detection Limits in Coupled Spectroscopic Methods (e.g., LC-ICP-MS)

The iodine atoms act as an elemental tag, allowing for the sensitive and selective detection of the derivatized analyte. This approach is particularly advantageous for compounds that lack a strong chromophore or fluorophore for UV-Vis or fluorescence detection, or for those that ionize poorly in traditional mass spectrometry sources. By converting the analytical challenge from detecting a complex organic molecule to detecting a specific element (iodine), significantly lower detection limits can be achieved.

Table 1: Theoretical Impact of Iodination on Analyte Detection in ICP-MS

| Analyte Property | Before Derivatization | After Derivatization with this compound |

| Elemental Composition | Primarily C, H, O, N, S | Introduction of 3 Iodine atoms |

| ICP-MS Signal | Low to negligible (unless heteroatoms are present) | Strong signal at m/z for Iodine |

| Detection Limit | Potentially high | Theoretically significantly lower |

Application in the Identification and Quantification of Specific Functional Groups (e.g., Mercaptans)

Research has indicated the utility of triiodobenzoyl chloride derivatives as reagents for the identification of mercaptans (thiols). A study by O'Donnell, Mariani, and Downing highlighted the use of 3,4,5-Triiodobenzoyl chloride for this purpose. acs.org The acyl chloride functional group of this compound readily reacts with the nucleophilic thiol group of a mercaptan to form a stable thioester derivative.

This reaction provides a clear chemical basis for the selective tagging of mercaptan-containing compounds. The resulting thioester, now containing three iodine atoms, can be readily identified and quantified using various analytical techniques.

Table 2: Derivatization Reaction of this compound with a Mercaptan

| Reactant 1 | Reactant 2 | Product |

| This compound | R-SH (Mercaptan) | 2-Hydroxy-3,4,5-triiodobenzoyl thioester |

| Structure | ||

| R-SH |

The high molecular weight and the presence of the iodine atoms in the derivative facilitate its separation and detection. While the original research focused on identification, modern quantitative methods could leverage this derivatization for precise measurement of mercaptans in complex samples. The unique isotopic signature of the iodine-tagged molecule in a mass spectrometer would provide a high degree of specificity for quantification.

Theoretical and Computational Studies on 2 Hydroxy 3,4,5 Triiodobenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of molecules. For 2-hydroxy-3,4,5-triiodobenzoyl chloride, these calculations would reveal the profound influence of its substituent groups—three large iodine atoms, a hydroxyl group, and an acyl chloride moiety—on the benzene (B151609) ring.

The electronic structure is fundamentally described by the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For halogenated aromatic compounds, the number and nature of the halogen substituents significantly affect the electronic properties. Studies on other polyhalogenated systems suggest that the three electron-withdrawing iodine atoms in this compound would substantially lower the energy of the LUMO, making the molecule a strong electron acceptor. This effect is compounded by the acyl chloride group, which is also strongly electron-withdrawing. The hydroxyl group, being an electron-donating group through resonance, would raise the energy of the HOMO. The interplay of these competing electronic effects creates a unique electronic landscape. The significant electron-withdrawing nature of the tri-iodinated system, primarily through inductive effects, leads to a substantial electron deficiency in the aromatic ring, making the carbonyl carbon highly susceptible to nucleophilic attack. smolecule.com

Calculated electronic properties for analogous substituted benzoyl chlorides can provide a comparative framework. For instance, DFT calculations on fluorinated benzoyl chlorides have mapped their electrostatic potentials, revealing how halogen substitution patterns dictate the electrophilicity of the carbonyl carbon. researchgate.net By analogy, the three iodine atoms in this compound would create a highly positive electrostatic potential around the carbonyl carbon, predisposing it to rapid reaction with nucleophiles.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high | Influence of the electron-donating hydroxyl group. |

| LUMO Energy | Very low | Strong electron-withdrawing effects of three iodine atoms and the acyl chloride group. |

| HOMO-LUMO Gap | Relatively small | The opposing effects of electron-donating and withdrawing groups are expected to reduce the gap, indicating higher reactivity. |

| Dipole Moment | High | Significant charge separation due to multiple electronegative substituents (I, O, Cl). |

| Electrostatic Potential at Carbonyl Carbon | Highly positive | Cumulative electron-withdrawing effect of halogens and the acyl chloride function. |

This table is generated based on theoretical principles and data from computational studies on related halogenated and substituted aromatic compounds.

Molecular Dynamics Simulations of Interactions with Other Chemical Entities

An MD simulation of this compound in a polar solvent like water or a polar aprotic solvent like dimethylformamide would likely reveal strong solute-solvent interactions. The hydroxyl group would act as a hydrogen bond donor and acceptor, while the carbonyl oxygen would be a strong hydrogen bond acceptor. The large, polarizable iodine atoms would engage in significant van der Waals and halogen bonding interactions with solvent molecules. Halogen bonding, a noncovalent interaction involving the electrophilic region on a halogen atom (the σ-hole), is a known factor in the condensed-phase behavior of iodinated compounds.

Simulations involving the interaction of this molecule with a nucleophile would allow for the mapping of the reaction pathway. For instance, the approach of an amine or alcohol nucleophile to the electrophilic carbonyl carbon could be modeled. Such simulations could reveal the role of steric hindrance from the bulky ortho-hydroxyl and iodine substituents. Paradoxically, this steric crowding can sometimes enhance reactivity by introducing strain into the ground state, which is then relieved in the transition state. smolecule.com The bulky iodine atoms could also influence the orientation of the approaching nucleophile, favoring specific reaction trajectories.

MD simulations are also crucial for understanding how these molecules interact within a biological context, for example, with the active site of a protein. Studies on other halogenated inhibitors have used MD simulations to validate the stability of ligand-protein complexes and to understand the nature of the binding interactions, which often involve hydrogen bonds and hydrophobic contacts. ijnc.ir

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models, is a cornerstone of computational chemistry. These models correlate a molecule's structural or electronic features with its reactivity or biological activity.

For this compound, its reactivity is dominated by the acyl chloride group, which is highly susceptible to nucleophilic acyl substitution. smolecule.com The rate of this reaction is heavily influenced by the electronic properties of the benzene ring. The strong electron-withdrawing nature of the three iodine atoms and the acyl chloride group itself significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzoyl chloride. utdallas.edu

A QSRR model for the hydrolysis or aminolysis of a series of substituted benzoyl chlorides would likely use descriptors such as:

Electronic parameters: Hammett constants (σ), calculated atomic charges (e.g., Mulliken or NBO charges) on the carbonyl carbon, and HOMO/LUMO energies.

Steric parameters: Sterimol parameters or van der Waals radii of the ortho substituents.

Topological and quantum chemical descriptors: Molecular connectivity indices and calculated dipole moments.

Studies on the solvolysis of substituted benzoyl chlorides have demonstrated that electron-withdrawing groups accelerate the reaction, consistent with a mechanism involving nucleophilic attack on the carbonyl carbon as the rate-determining step. mdpi.com The presence of three iodine atoms would be expected to have a powerful accelerating effect. The ortho-hydroxyl group adds another layer of complexity. It can act as an intramolecular catalyst or participate in hydrogen bonding that could either stabilize or destabilize the transition state, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Key Structural and Electronic Descriptors for Predicting Reactivity of Substituted Benzoyl Chlorides

| Descriptor | Type | Predicted Impact on Reactivity of this compound |

| Hammett Constant (σ) | Electronic | The cumulative positive σ values of the three iodine atoms would predict a high reaction rate. |

| Charge on Carbonyl Carbon | Electronic | Expected to be highly positive, indicating high electrophilicity and reactivity. |

| Steric Hindrance (ortho-substituents) | Steric | The ortho-hydroxyl and iodine groups could sterically hinder the approach of nucleophiles, potentially slowing the reaction. However, they may also introduce ring strain that accelerates the reaction. |

| Intramolecular Hydrogen Bonding | Structural/Electronic | Possible between the ortho-hydroxyl group and the carbonyl oxygen, which could influence the conformation and electrophilicity of the acyl chloride. |

This table is generated based on established principles of physical organic chemistry and QSRR/QSAR studies on related compounds.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of acyl chlorides often involves reagents that are hazardous and produce significant chemical waste. Future research is increasingly directed towards greener and more sustainable synthetic routes for compounds like 2-Hydroxy-3,4,5-triiodobenzoyl chloride.

Green Chemistry Approaches: In line with the principles of green chemistry, researchers are exploring alternatives to traditional chlorinating agents. The use of triphosgene (B27547), a safer solid substitute for the highly toxic phosgene (B1210022) gas, is a promising avenue for the synthesis of acyl chlorides under milder conditions. This approach can lead to high-purity products with reduced environmental impact. Another green strategy involves the use of ionic liquids as reaction media, which can enhance reaction rates and selectivity while being recyclable.

Flow Chemistry: The synthesis of reactive intermediates such as acyl chlorides can be hazardous on a large scale. Continuous flow chemistry offers a safer and more efficient alternative to batch processing. acs.org By conducting reactions in small, continuous-flow reactors, it is possible to have precise control over reaction parameters like temperature and mixing, minimizing the risk of runaway reactions. acs.org This technology is particularly well-suited for the on-demand synthesis of unstable or hazardous reagents, reducing the need for storage and transportation.

Biocatalytic Methods: A forward-looking approach involves the use of enzymes to catalyze the synthesis of halogenated aromatic compounds. Biocatalysis offers the potential for highly selective reactions under mild, environmentally benign conditions. rsc.org Research into halogenating enzymes, such as haloperoxidases, could pave the way for the enzymatic iodination of phenolic precursors. rsc.orgdtu.dk While not yet applied specifically to this compound, this area of research holds considerable promise for the sustainable production of iodinated aromatics.

Table 1: Comparison of Synthetic Methodologies for Acyl Chlorides

| Methodology | Advantages | Disadvantages | Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, potential for side reactions, waste generation | Not a primary area for new research |

| Green Chemistry (e.g., Triphosgene) | Increased safety, reduced environmental impact | May require optimization for specific substrates | Development of new, safer reagents and solvent systems |

| Flow Chemistry | Enhanced safety and control, improved efficiency, on-demand synthesis | Initial setup costs can be high | Miniaturization of reactors, integration of real-time analytics |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability can be limiting | Discovery and engineering of robust halogenating enzymes |

Design and Engineering of Advanced Functional Materials Incorporating the Compound

The high iodine content and reactive functional groups of this compound make it an attractive building block for the creation of advanced functional materials with unique properties.

Radiopaque Polymers: The most prominent application of highly iodinated aromatic compounds is in the development of radiopaque materials for medical imaging. The three iodine atoms in this compound significantly increase its ability to absorb X-rays. By incorporating this compound into polymer chains, it is possible to create materials that are visible under X-ray fluoroscopy or computed tomography (CT). Future research in this area will likely focus on the synthesis of biocompatible and biodegradable radiopaque polymers for applications such as in-situ forming implants, embolic agents, and drug delivery systems. rsc.org The reactive acyl chloride and hydroxyl groups provide versatile handles for polymerization and for attaching therapeutic agents.

Metal-Organic Frameworks (MOFs): Metal-organic frameworks are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The di-functional nature of this compound (after conversion of the acyl chloride to a carboxylic acid) makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs. The presence of iodine atoms within the framework could enhance the adsorption of certain guest molecules, such as iodine vapor, which is relevant for nuclear waste remediation. rsc.org Furthermore, the hydroxyl group could be used for post-synthetic modification of the MOF to introduce additional functionalities. rsc.org

High Refractive Index Polymers: Materials with a high refractive index are essential for advanced optical applications, such as in lenses and coatings. The incorporation of heavy atoms like iodine into a polymer matrix is a known strategy for increasing its refractive index. The high iodine content of this compound makes it a promising monomer for the synthesis of such polymers.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Material Type | Key Property | Potential Applications |

|---|---|---|

| Radiopaque Polymers | High X-ray attenuation | Medical devices, drug delivery systems, embolic agents |

| Metal-Organic Frameworks | Porosity, high iodine content | Gas storage, catalysis, iodine capture |

| High Refractive Index Polymers | High refractive index | Advanced optics, coatings, optoelectronics |

Development of Next-Generation Analytical Probes Based on its Unique Chemical Profile

The distinct chemical features of this compound also suggest its potential for use in the development of novel analytical probes and sensors.

Derivatization Reagent for Chromatography: Benzoyl chloride and its derivatives are well-established derivatizing agents used to enhance the detection of analytes in liquid chromatography. sdiarticle4.comnih.gov The acyl chloride group of this compound can react with nucleophilic functional groups, such as alcohols, phenols, and amines, to form stable ester or amide derivatives. nih.gov The resulting tri-iodinated tag would significantly increase the ultraviolet (UV) absorbance of the analyte, thereby improving its detectability. This could be particularly useful for the analysis of compounds that lack a strong chromophore.

Heavy-Atom Probes for Enhanced Detection: The presence of three heavy iodine atoms opens up possibilities for detection methods that are sensitive to elements with high atomic numbers. For instance, in mass spectrometry, the characteristic isotopic pattern of iodine could aid in the identification of derivatized analytes. Furthermore, heavy atoms are known to enhance certain photophysical processes, such as intersystem crossing, which could be exploited in the design of phosphorescent or fluorescent probes. nih.gov

Chemical Sensors: The phenolic hydroxyl group of this compound provides a site for interaction with various analytes. This interaction could lead to a measurable change in an optical or electrochemical signal, forming the basis of a chemical sensor. For example, the acidity of the phenolic proton is influenced by the surrounding electronic environment, which could be perturbed by the binding of a target molecule. Research in this area would involve immobilizing the compound or its derivatives onto a solid support, such as a nanoparticle or an electrode surface, to create a sensing platform.

Table 3: Potential Analytical Applications of this compound

| Application | Principle | Advantage |

|---|---|---|

| Derivatization Reagent | Covalent labeling of analytes | Enhanced UV detection in chromatography |

| Heavy-Atom Probe | Introduction of heavy atoms for specific detection | Unique mass spectrometric signature, potential for photophysical modulation |

| Chemical Sensor Component | Analyte interaction with the phenolic hydroxyl group | Potential for selective optical or electrochemical sensing |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise iodination and acylation. Start with 3,4,5-trihydroxybenzoic acid as a precursor, followed by controlled iodination using iodine monochloride (ICl) in acetic acid under inert conditions . Subsequent acylation with thionyl chloride (SOCl₂) at 60–70°C for 6–8 hours ensures complete conversion to the acyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from dry dichloromethane. Yield improvements (>75%) are achieved by maintaining stoichiometric excess of iodine sources and minimizing moisture exposure .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Due to its reactivity and potential for releasing toxic iodine vapors, handle the compound in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with water or alcohols, as hydrolysis generates corrosive HCl and iodinated byproducts . Store in airtight, amber-glass containers under nitrogen at –20°C to prevent degradation. Emergency protocols include immediate neutralization of spills with sodium bicarbonate and consultation with a physician if exposed .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm the acyl chloride C=O stretch at ~1770 cm⁻¹ and hydroxyl (-OH) absence post-acylation .

- ¹H/¹³C NMR : Dissolve in deuterated DMSO to observe aromatic proton signals (δ 7.8–8.2 ppm) and carbonyl carbon at ~165 ppm. Note: Heavy iodine atoms may cause signal broadening .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks at m/z 448 (M⁺) and isotopic patterns consistent with three iodine atoms .

Advanced Research Questions

Q. How do stability studies under varying pH and temperature conditions inform storage protocols for this compound?

- Methodological Answer : Conduct accelerated stability testing by:

- pH Stability : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC at 254 nm. Hydrolysis is minimal below pH 4 but accelerates above pH 7, forming 2,3,5-triiodobenzoic acid .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, with mass loss correlating to iodine release. Store below 25°C to prevent thermal degradation .

Q. What analytical strategies resolve discrepancies in NMR data for iodinated benzoyl chloride derivatives?

- Methodological Answer : Discrepancies often arise from paramagnetic iodine effects. Mitigate this by:

- Using high-field NMR (≥500 MHz) to enhance resolution.

- Employing 2D NMR (e.g., HSQC, HMBC) to assign aromatic coupling patterns and distinguish between iodinated positions .

- Comparing experimental spectra with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. How can researchers mitigate byproduct formation during iodination of hydroxybenzoic acid precursors?

- Methodological Answer : Common byproducts include over-iodinated species (e.g., tetraiodo derivatives) and oxidation products. Strategies include:

- Controlled Iodination : Use substoichiometric ICl (1.05 eq per hydroxyl group) and monitor reaction progress with UV-Vis spectroscopy (λ = 290 nm for triiodo intermediates) .

- Reductive Quenching : Add sodium thiosulfate post-reaction to reduce excess iodine and prevent over-iodination .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing iodine atoms activate the acyl chloride toward nucleophilic attack. Kinetic studies (e.g., using aniline derivatives) reveal second-order kinetics, with rate constants (k) increasing with iodine substitution due to enhanced electrophilicity. Density functional theory (DFT) simulations show lowered LUMO energy (-1.8 eV) at the carbonyl carbon, facilitating nucleophilic substitution .

Data Contradiction Analysis

Q. How should conflicting reports about the solubility of this compound in polar aprotic solvents be addressed?

- Methodological Answer : Discrepancies arise from varying moisture content in solvents. Solubility in dry DMF is reported as 120 mg/mL, but traces of water reduce solubility by promoting hydrolysis. Standardize solvent drying (e.g., molecular sieves) and validate via Karl Fischer titration (<50 ppm H₂O). Cross-reference solubility data with DSC thermograms to detect hydrate formation .

Experimental Design Recommendations

Q. What controls are essential when evaluating the compound’s catalytic activity in coupling reactions?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.